molecular formula C16H16N2O6 B022951 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid CAS No. 74936-72-4

5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B022951
CAS RN: 74936-72-4
M. Wt: 332.31 g/mol
InChI Key: JPXPPUOCSLMCHK-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is a chemical compound that has been the subject of various scientific studies due to its interesting chemical and physical properties. This compound is part of the dihydropyridine class, which is known for its wide range of biological activities and applications in different fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of this compound has been explored through modified procedures under phase transfer catalysis conditions. An effective synthetic route involves the use of methanol as a solvent at 70°C for 4 hours, achieving a total yield of 81% (Li Ruo-qi, 2008).

Molecular Structure Analysis

The molecular structure and crystallography of similar dihydropyridine derivatives have been extensively studied, revealing that these compounds typically exhibit a boat-type conformation. This conformation influences their chemical reactivity and interaction with biological molecules (Fossheim et al., 1982).

Chemical Reactions and Properties

Dihydropyridines undergo various chemical reactions, including electrochemical reductions and oxidations. These reactions are significantly influenced by the medium, leading to the formation of different cyclic compounds and derivatives depending on the conditions, such as acidic or basic mediums (J. David et al., 1995).

Physical Properties Analysis

The physical properties, including crystal structure and conformation, are crucial for understanding the behavior of these compounds in different environments. The detailed crystallographic analysis shows that the dihydropyridine ring's conformation plays a significant role in its biological activity, with more planar structures often showing higher activity (R. Fossheim et al., 1982).

Chemical Properties Analysis

The chemical properties of 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, such as its reactivity in electrophilic and nucleophilic conditions, are influenced by its structural features. Studies on similar compounds have highlighted the importance of substituent effects on the dihydropyridine ring, affecting its reactivity and interactions (T. Kametani et al., 1969).

Scientific Research Applications

Applications in Polymer and Material Science

  • Conversion to Biomass-Derived Polymers : One study discusses the potential of furan derivatives, similar in functionality to the query compound, for sustainable polymer production. These compounds can be produced from plant biomass and might serve as alternative feedstocks for the chemical industry, replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Advances in Organic Synthesis

  • Building Blocks in Organic Synthesis : Another research highlights the role of 5-Hydroxymethylfurfural (HMF) and its derivatives, which share functional similarities with the compound of interest, in organic synthesis. These derivatives serve as valuable starting materials for producing various fine chemicals, showcasing the versatility of such compounds in synthesizing complex molecules (Fan, Verrier, Queneau, & Popowycz, 2019).

Biochemical and Environmental Applications

  • Biocatalyst Inhibition by Carboxylic Acids : Research into the inhibitory effects of carboxylic acids on microbes is crucial for understanding microbial resistance and tolerance. Such studies can inform the development of more robust strains for industrial applications, possibly relevant to derivatives of the compound (Jarboe, Royce, & Liu, 2013).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Pharmaceutical Compounds : A study focused on novel synthesis methods for omeprazole, a proton pump inhibitor, could relate to the broader chemical strategies involving carboxylic acid derivatives for developing medical treatments. This indicates the importance of such compounds in pharmaceutical manufacturing (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXPPUOCSLMCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996440
Record name 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
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Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

CAS RN

74936-72-4
Record name 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester
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Record name 1,4-Dihydro-2,6-dimethyl-4--(3-nitrophenyl)pyridine-3-carboxylic acid-5-carboxylic methyl ester
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Record name 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
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Record name Methyl hydrogen 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
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Record name 2,6-DIMETHYL-5-METHOXYCARBONYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

The resulting (-)-1-ethoxymethyl-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine is then dissolved in acetone (100 mL), and treated with 1N HCl (20 mL) at room temperature for 1 h. The acetone is then removed, the residue taken up in water (20 mL), and the resulting mixture extracted with EtOAc. The ethyl acetate extract is washed with water, dried, and evaporated to yield (-)-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine (12-(-), mp=196°-197° C., αD22 =-19.6°). The (+) isomer is similarly prepared (12-(+), mp=194°-195° C., αD22 =+19.1°).
Name
(-)-1-ethoxymethyl-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
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Reaction Step One
Name
Quantity
20 mL
Type
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Reaction Step Two

Synthesis routes and methods II

Procedure details

hydrolyzing said (+)-1-(2-methoxyethoxymethyl)-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine with 1N hydrochloric acid in acetone or tetrahydrofuran to produce (-)-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine.
Name
(+)-1-(2-methoxyethoxymethyl)-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Next, a solution of NaOH (41.3 mL of 35% NaOH in 375 mL H2O) was slowly added to a solution of 2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-(2-cyano)ethoxycarbonyl-1,4-dihydropyridine (80 g, 0.21 mol) in acetone (240 mL). Then, CH2Cl2 (500 mL) was added and 12N HCl (41.3 mL) slowly introduced. The resulting precipitate was filtered and recrystallized from dimethylformamide/H2O (175 mL DMF, 72 mL H2O) to yield 2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine (mp=242° C.).
Name
Quantity
41.3 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
41.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (17.3 g, 0.05 mole) is suspended in methanol (280 ml) and thereto a solution of NaOH (15.9 g, 0.4 mole) in water (52 ml) is added at room temperature under stirring. The reaction mixture is stirred at reflux temperature for 5 hours, cooled, water (1050 ml) is added under stirring and the resulting mixture is filtered. The precipitate is the unreacted starting compound, i.e. dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. To the clear filtrate activated carbon (1 g) is added and the mixture is stirred at 50°-60° C. for 30 minutes. After cooling the activated carbon is filtered off, the filtrate is acidified with 1 n HCl to pH 2.5 and the precipitate is filtered and washed with water (2×15 ml). Thus, there is obtained the pure title compound (11 g, 66%), m.p. 202°-206° C.
Name
Quantity
15.9 g
Type
reactant
Reaction Step Two
Name
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Three
Name
Quantity
1050 mL
Type
solvent
Reaction Step Four
Yield
66%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 2
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 4
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 5
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 6
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

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